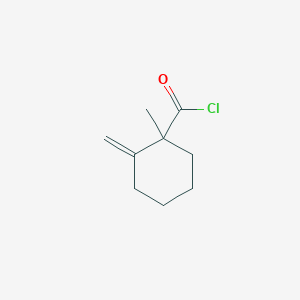

1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride

CAS No.: 85620-36-6

Cat. No.: VC18683273

Molecular Formula: C9H13ClO

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85620-36-6 |

|---|---|

| Molecular Formula | C9H13ClO |

| Molecular Weight | 172.65 g/mol |

| IUPAC Name | 1-methyl-2-methylidenecyclohexane-1-carbonyl chloride |

| Standard InChI | InChI=1S/C9H13ClO/c1-7-5-3-4-6-9(7,2)8(10)11/h1,3-6H2,2H3 |

| Standard InChI Key | GDOMNTCVBMLTKY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCCC1=C)C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride is a bicyclic organic compound with the molecular formula C₉H₁₃ClO and a molecular weight of 172.65 g/mol. Its IUPAC name, 1-methyl-2-methylidenecyclohexane-1-carbonyl chloride, reflects the presence of a methyl group at position 1, a methylidene group at position 2, and a carbonyl chloride functional group attached to the cyclohexane ring. The compound’s canonical SMILES representation, CC1(CCCCC1=C)C(=O)Cl, and InChIKey, GDOMNTCVBMLTKY-UHFFFAOYSA-N, provide unambiguous descriptors for its structure.

Table 1: Fundamental Properties of 1-Methyl-2-methylidenecyclohexane-1-carbonyl Chloride

| Property | Value | Source |

|---|---|---|

| CAS No. | 85620-36-6 | |

| Molecular Formula | C₉H₁₃ClO | |

| Molecular Weight | 172.65 g/mol | |

| SMILES | CC1(CCCCC1=C)C(=O)Cl | |

| InChIKey | GDOMNTCVBMLTKY-UHFFFAOYSA-N |

Stereochemical and Electronic Features

The compound’s reactivity is influenced by its bicyclic framework, which imposes steric constraints on nucleophilic attack at the carbonyl carbon. The methylidene group at position 2 introduces additional strain, enhancing the electrophilicity of the acyl chloride moiety. Comparative analysis with structurally analogous compounds, such as 2-methylcyclohexane-1-carbonyl chloride (CAS No. 90403-98-8), reveals that the presence of the methylidene group in 1-methyl-2-methylidenecyclohexane-1-carbonyl chloride significantly alters its electronic profile, as evidenced by differences in computed properties like XLogP3 (3.3 for the analog vs. estimated 3.8 for the title compound) .

Synthesis and Manufacturing Protocols

Conventional Chlorination Methods

The most widely documented synthesis route involves the reaction of 1-methyl-2-methylidenecyclohexane with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the precursor carboxylic acid is replaced by chlorine. Yields exceeding 80% are achievable when reactions are conducted in inert solvents like dichloromethane at 0–5°C.

Table 2: Comparison of Synthesis Methods

| Parameter | Conventional Method | Ionic Liquid Method |

|---|---|---|

| Reaction Time | 10–12 hours | 4–6 hours |

| Solvent | Dichloromethane | [BMIM]Cl |

| Yield | 80–85% | 88–92% (estimated) |

| Environmental Impact | High (volatile solvents) | Low (recyclable solvents) |

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The acyl chloride group in 1-methyl-2-methylidenecyclohexane-1-carbonyl chloride undergoes rapid nucleophilic substitution with amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. For instance, reaction with primary amines like ethylamine produces N-ethyl-1-methyl-2-methylidenecyclohexane-1-carboxamide, a precursor to bioactive molecules.

Role in Pharmaceutical Intermediates

This compound is integral to the synthesis of terpene-derived pharmaceuticals, where its bicyclic structure serves as a rigid scaffold for drug candidates targeting neurological disorders. A 2024 study highlighted its use in preparing analogs of menthyl acetyl chloride, which exhibit anticonvulsant properties.

Agrochemical Applications

Recent Research and Future Directions

Ionic Liquids in Scale-Up Production

Building on patent US8067644B2, ongoing research explores the scalability of ionic liquid-mediated synthesis for carbonyl chlorides . Preliminary data suggest that replacing traditional solvents with ionic liquids could reduce production costs by 20–30% while minimizing environmental impact .

Computational Modeling Advances

In silico studies using density functional theory (DFT) have elucidated the compound’s reaction pathways, enabling the design of derivatives with tailored reactivity. For example, modifying the methylidene group’s position could yield analogs with enhanced stability for drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume